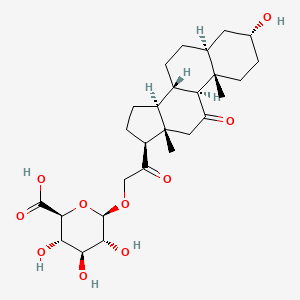
Ethyl Cyclopropylcarboxylate-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Cyclopropylcarboxylate-d5 (Major) is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry. The molecular formula for Ethyl Cyclopropylcarboxylate-d5 is C6H5D5O2, and it has a molecular weight of 119.17 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl Cyclopropylcarboxylate-d5 can be synthesized through several methods. One common method involves the reaction of ethylene with ethyl diazoacetate in the presence of a gold catalyst. This reaction proceeds via a carbene transfer mechanism, resulting in the formation of the cyclopropane ring . The reaction conditions typically include the use of IPrAuCl/NaBArF4 as the catalyst at room temperature.
Another method involves the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These methods often require specific reagents and conditions, such as the use of strong bases or reducing agents.
Industrial Production Methods
Industrial production of Ethyl Cyclopropylcarboxylate-d5 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Cyclopropylcarboxylate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclopropane ring into a more reactive intermediate, such as a cyclopropyl ketone.
Reduction: Reduction reactions can open the cyclopropane ring, leading to the formation of linear or branched products.
Substitution: The ester group in Ethyl Cyclopropylcarboxylate-d5 can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce linear alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl Cyclopropylcarboxylate-d5 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Mécanisme D'action
The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to track the compound’s behavior in different environments. In biological systems, the deuterium atoms can influence metabolic pathways, providing insights into the compound’s transformation and utilization.
Comparaison Avec Des Composés Similaires
Ethyl Cyclopropylcarboxylate-d5 can be compared with other similar compounds, such as:
Ethyl Cyclopropylcarboxylate: The non-deuterated version, which has similar chemical properties but lacks the distinct NMR signals provided by deuterium.
Methyl Cyclopropylcarboxylate: A similar ester with a methyl group instead of an ethyl group, which may exhibit different reactivity and physical properties.
Cyclopropylcarboxylic Acid: The corresponding carboxylic acid, which can be used as a precursor in the synthesis of various esters and other derivatives
Ethyl Cyclopropylcarboxylate-d5 stands out due to its deuterium content, making it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Numéro CAS |
1794783-51-9 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
119.175 |
Nom IUPAC |
ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D |
Clé InChI |
LDDOSDVZPSGLFZ-ZDGANNJSSA-N |
SMILES |
CCOC(=O)C1CC1 |
Synonymes |
Cyclopropanecarboxylic Acid Ethyl Ester-d5; Ethyl Cyclopropanecarboxylate-d5; NSC 60696-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)
![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)








